molecular formula C13H22N2O3 B1421044 Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1221818-08-1

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B1421044
CAS No.: 1221818-08-1
M. Wt: 254.33 g/mol
InChI Key: DFRNFZFTUWABTE-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (CAS 1221818-08-1) is a versatile spirocyclic chemical building block with significant value in medicinal chemistry and antifungal research. The diazaspiro[4.5]decane core is a privileged scaffold in drug discovery, known for its ability to rigidify molecular structures and potentially enhance binding affinity to protein targets by reducing the conformational entropy penalty . This compound serves as a key synthetic intermediate for the development of novel chitin synthase inhibitors, as the spirocyclic framework can be functionalized to mimic substrate motifs and target fungal cell wall biosynthesis . Research has demonstrated that derivatives of diazaspiro[4.5]decan-1-one exhibit promising in vitro inhibitory activity against chitin synthase, positioning them as potential lead compounds for new antifungal agents . Furthermore, this spirocyclic scaffold is also utilized in the discovery of potent and selective inhibitors for other biological targets, including kinase inhibitors investigated for oncology research . The compound is supplied with a Boc-protecting group, facilitating further synthetic manipulation. It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRNFZFTUWABTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678311
Record name tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221818-08-1
Record name tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

In Vivo Formulation

For in vivo studies, the compound can be formulated by first preparing a DMSO master liquid. This involves dissolving the compound in DMSO, followed by the addition of other solvents like Corn oil or a combination of PEG300 and Tween 80 to enhance solubility and bioavailability. The process involves mixing and clarifying each step to ensure a clear solution before adding the next solvent.

In Vivo Formulation Steps:

Stock Solution Preparation

To prepare stock solutions, the compound can be dissolved in appropriate solvents based on its solubility. The table below provides guidance on preparing stock solutions of different concentrations.

Amount of Compound (mg) 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 3.9319 0.7864 0.3932
5 19.6595 3.9319 1.9659
10 39.319 7.8638 3.9319

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is primarily investigated for its pharmacological properties. Its structural features suggest potential activity as a drug candidate due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures can exhibit anticancer properties. The unique configuration of this compound may enhance its binding affinity to cancer cell receptors, thus inhibiting tumor growth. Preliminary in vitro assays have shown promising results in cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Neuroprotective Effects

Research has suggested that diazaspiro compounds can possess neuroprotective effects. The ability of this compound to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to evaluate its efficacy in animal models of neurodegeneration .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various synthetic transformations that can lead to the development of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing other bioactive molecules. Its reactivity under various conditions makes it suitable for creating derivatives that may have enhanced biological activities or improved pharmacokinetic properties .

Catalysis

In synthetic chemistry, this compound has been explored as a catalyst or co-catalyst in certain reactions, particularly in the formation of carbon-carbon bonds. Its ability to stabilize transition states can facilitate reactions under milder conditions, improving yields and selectivity .

Material Science

The compound's unique structural characteristics also lend themselves to applications in material science.

Polymer Chemistry

Research indicates that spirocyclic compounds can serve as monomers or cross-linking agents in polymer synthesis. This compound could potentially enhance the mechanical properties and thermal stability of polymers when incorporated into polymer matrices .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound could be utilized in formulating advanced coatings and adhesives that require specific performance characteristics under various environmental conditions .

Biological Activity

Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (CAS Number: 1221818-08-1) is a compound with notable biological activities that have been explored in various studies. This article summarizes the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.32 g/mol
  • Boiling Point : Approximately 424.9°C at 760 mmHg
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on several cancer cell lines, including prostate (DU145), breast (MCF-7), and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation via modulation of signaling pathways related to cell survival and apoptosis .
  • Neuroprotective Effects : Research has shown that this compound may possess neuroprotective properties by influencing autophagy and lysosomal functions in neurons. It has been suggested that it alters lysosome positioning and enhances autophagic flux, which could be beneficial in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thereby suggesting its utility in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (μM)Mechanism of Action
AnticancerDU14540.1 ± 7.9Induction of apoptosis, inhibition of proliferation
MCF-727.05 ± 3.9Modulation of survival signaling
NeuroprotectionNeuronal culturesNot specifiedAlteration of lysosomal function
Anti-inflammatoryMacrophage modelNot specifiedInhibition of cytokine release

Research Findings

Several studies have focused on the synthesis and biological evaluation of related spiro compounds, providing insights into structure-activity relationships (SAR):

  • SAR Studies : Variations in substituents on the diazaspiro framework significantly influence the biological activity of these compounds. For instance, modifications at specific positions can enhance anticancer potency or improve neuroprotective effects .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and inflammation, showing promising results that warrant further investigation .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1221818-08-1
  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • Structure : Features a spiro[4.5]decane core with two nitrogen atoms at positions 2 and 6, a ketone group at position 1, and a tert-butyl carboxylate at position 6 .

Physicochemical Properties :

  • Storage : Stable under dry conditions at 2–8°C .

Applications :
Primarily used as a molecular building block in pharmaceutical and organic synthesis, particularly for constructing spirocyclic frameworks in drug discovery .

Structural Similarities and Differences

The compound belongs to a class of spirocyclic diazaspiro carboxylates , which vary in ring size, substituent positions, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Selected Spirocyclic Compounds
Compound Name (CAS No.) Core Structure Functional Groups Molecular Weight (g/mol) Similarity Score
tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate (1221818-08-1) Spiro[4.5]decane 1-oxo, 6-tert-butyl carboxylate 254.33 Reference
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (223407-18-9) Pyrrolidinone 2-oxo, benzyl carbamate 250.29 0.71
tert-Butyl 3-benzylimidazolidine-1-carboxylate (623943-75-9) Imidazolidine 3-benzyl, 1-tert-butyl carboxylate 276.36 0.65
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (923009-50-1) Spiro[4.5]decane 1-oxo, 7-tert-butyl carboxylate 254.33 N/A
2,6-Diazaspiro[4.5]decane-6-carboxylate tert-butyl ester (960294-16-0) Spiro[4.5]decane No oxo group, 6-tert-butyl carboxylate 240.34 N/A

Key Observations :

Spiro Ring Variations: The target compound and CAS 923009-50-1 share the same spiro[4.5]decane core but differ in nitrogen positions (2,6 vs. 2,7), affecting hydrogen-bonding patterns and reactivity .

Functional Group Impact: The 1-oxo group in the target compound increases electrophilicity at the spiro carbon, making it more reactive in nucleophilic additions compared to non-oxo analogs like CAS 960294-16-0 . Benzyl substituents (e.g., CAS 623943-75-9) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Commercial and Industrial Relevance

  • Suppliers : The target compound is available from 15+ suppliers in China, the US, and Europe, with prices influenced by purity (typically ≥95%) and batch size .
  • Competitors: Analogues like CAS 1194376-44-7 (6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) are marketed for niche applications in peptide mimetics, highlighting the demand for tailored spirocyclic systems .

Q & A

Q. Table 1: Key Safety Parameters

ParameterRecommendationSource
Storage Temperature2–8°C
Incompatible MaterialsStrong oxidizers, ignition sources
Decomposition ProductsCO, nitrogen oxides (under fire)

Basic: What experimental strategies optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Conditions: Use catalysts like DMAP or DCC for carboxylate coupling. Monitor temperature (e.g., 0–25°C) to avoid side reactions .
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Characterization: Validate purity via HPLC (>95%) and confirm structure using 1^1H/13^{13}C NMR and HRMS .

Advanced: How can researchers resolve contradictions in literature regarding the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation kinetics via UV-Vis or LC-MS .
  • Data Analysis: Compare half-life (t1/2t_{1/2}) across pH ranges. Use Arrhenius plots to extrapolate stability at other temperatures .
  • Mitigation Strategies: Adjust formulation pH to 6–8 for maximal stability, and avoid prolonged exposure to acidic/basic conditions .

Q. Table 2: Stability Data for Analogous Compounds

ConditionObservationSource
pH < 4Rapid hydrolysis (30% in 24h)
pH 7–8 (25°C)Stable (>90% retention in 7 days)

Advanced: What mechanistic approaches elucidate degradation pathways under thermal stress?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure mass loss at 10°C/min increments to identify decomposition thresholds (e.g., >150°C) .
  • Degradation Product Identification: Use GC-MS or FTIR to detect volatile products (e.g., CO, nitrogen oxides) .
  • Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) and predict shelf-life .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) for purity assessment .
  • Spectroscopic Analysis:
    • NMR: Confirm spirocyclic structure via 1^1H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, carbonyl peaks at δ 170–175 ppm) .
    • IR: Identify carbonyl stretches (~1700 cm1^{-1}) and amide bands (~1650 cm1^{-1}) .

Advanced: How can conflicting data on the compound’s mutagenic potential be addressed?

Methodological Answer:

  • In Vitro Assays: Conduct Ames tests (with/without metabolic activation) using Salmonella typhimurium strains TA98/TA100 .
  • Dose-Response Analysis: Compare cytotoxicity (MTT assay) and genotoxicity (Comet assay) thresholds. Use positive controls (e.g., ethyl methanesulfonate) for validation .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening: Test mixtures like ethyl acetate/hexane (1:3), dichloromethane/pentane, or ethanol/water. Optimize for crystal yield and purity .
  • Crystallization Monitoring: Use polarized light microscopy to assess crystal morphology and exclude polymorphic forms .

Advanced: What computational methods predict the compound’s reactivity in novel synthetic routes?

Methodological Answer:

  • DFT Calculations: Model transition states (e.g., Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in ring-opening reactions .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

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